molecular formula C15H12N2O2 B12343092 2-(3-methoxyphenyl)-4aH-quinazolin-4-one

2-(3-methoxyphenyl)-4aH-quinazolin-4-one

Cat. No.: B12343092
M. Wt: 252.27 g/mol
InChI Key: VIFDDYSJWJDRPB-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-4aH-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-4aH-quinazolin-4-one typically involves the Niementowski reaction, which is a well-known method for preparing quinazolinone derivatives. This reaction involves the condensation of anthranilic acid derivatives with amides . Various modifications of this reaction have been employed, including the use of formic acid or different amines instead of amides . Additionally, microwave-induced synthesis using formamide has been explored to enhance the efficiency of the reaction .

Industrial Production Methods

Industrial production of this compound may involve the use of green chemistry approaches to minimize environmental impact. For example, the utilization of deep eutectic solvents (DES) and microwave-induced synthesis has been reported for the preparation of similar compounds . These methods offer advantages such as reduced reaction times and lower energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-4aH-quinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the phenyl ring .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-(3-Methoxyphenyl)-4aH-quinazolin-4-one is unique due to its specific substitution pattern on the quinazolinone core, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

2-(3-methoxyphenyl)-4aH-quinazolin-4-one

InChI

InChI=1S/C15H12N2O2/c1-19-11-6-4-5-10(9-11)14-16-13-8-3-2-7-12(13)15(18)17-14/h2-9,12H,1H3

InChI Key

VIFDDYSJWJDRPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=O)C3C=CC=CC3=N2

Origin of Product

United States

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